1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly as a modulator of the G protein-coupled receptor 119 (GPR119). This receptor is primarily expressed in pancreatic β-cells and enteroendocrine cells, playing a crucial role in glucose metabolism and insulin secretion. The compound's structure consists of a piperidine ring substituted with a 5-chloropyrimidine moiety, which contributes to its biological activity.
The compound has been mentioned in various patents and scientific literature, indicating its relevance in medicinal chemistry and drug discovery. Notably, it has been explored as a GPR119 agonist, which could be beneficial in the treatment of type 2 diabetes and obesity-related metabolic disorders .
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol falls under the category of pyrimidine derivatives. It is classified as a small molecule pharmaceutical compound due to its potential use in therapeutic applications targeting specific biological pathways.
The synthesis of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the preparation of 5-chloro-2-pyrimidinamine followed by its coupling with piperidine derivatives.
The molecular formula for 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is CHClNO. The compound features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular weight and structural integrity.
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and purity. The final product is usually purified through recrystallization or chromatography techniques.
As a GPR119 agonist, 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol activates the GPR119 receptor, leading to:
Studies have shown that compounds targeting GPR119 can significantly lower blood glucose levels in animal models, indicating their potential for managing type 2 diabetes .
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is expected to exhibit moderate solubility in polar solvents due to the presence of both hydrophobic (piperidine) and hydrophilic (hydroxyl) groups.
Key chemical properties include:
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is primarily investigated for its role as a GPR119 agonist, making it a candidate for:
Research continues to explore its efficacy and safety profile in clinical settings, highlighting its relevance in modern pharmacotherapy .
The emergence of pyrimidine-piperidine hybrids represents a strategic evolution in medicinal chemistry, leveraging the complementary pharmacological properties of both heterocyclic systems. Piperidine, a six-membered nitrogen-containing heterocycle, has been a fundamental scaffold in drug development since the 20th century, with natural products like piperine (from black pepper) demonstrating diverse bioactivities [8]. The integration of chloropyrimidine moieties—notable for their hydrogen-bonding capabilities and metabolic stability—created a hybrid pharmacophore with enhanced target engagement potential. The specific compound 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS# 1421040-28-9) epitomizes this approach, featuring a chloropyrimidine ring linked via the N1-position to the piperidine nitrogen, with a hydroxyl group at C4 of the piperidine providing a synthetic handle for derivatization [5].
Table 1: Evolution of Pyrimidine-Piperidine Hybrids in Drug Discovery
Time Period | Key Developments | Therapeutic Applications |
---|---|---|
1980s–1990s | Early piperidine alkaloid investigations (e.g., vinblastine) | Anticancer agents |
Early 2000s | Rational design of pyrimidine-piperidine conjugates | Kinase inhibitors, antiviral agents |
Post-2010 | Targeted optimization for metabolic diseases | GPR119 agonists, incretin pathway modulators |
This scaffold’s versatility stems from its 3D conformation: the piperidine ring adopts a chair configuration, positioning the pyrimidine ring perpendicularly to maximize receptor interactions. The chlorine atom at C5 of pyrimidine enhances electron deficiency, improving π-stacking in hydrophobic binding pockets [8] [10].
GPR119 (G Protein-Coupled Receptor 119) has emerged as a high-value target for type 2 diabetes and obesity due to its dual tissue-specific expression in pancreatic β-cells and intestinal L-cells. Agonism at this receptor stimulates glucose-dependent insulin secretion and enhances glucagon-like peptide-1 (GLP-1) release, offering a lower hypoglycemia risk compared to conventional insulin secretagogues [1] [3]. The 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold has proven instrumental in developing small-molecule GPR119 agonists, as evidenced by Bristol Myers Squibb’s clinical candidate BMS-903452 (derived from this core). This compound demonstrated dose-dependent increases in GLP-1 plasma levels in healthy humans and robust glucose reduction in diabetic rodent models [1].
Table 2: Key GPR119 Agonists Derived from 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol
Compound | Structural Modification | In Vitro EC₅₀ (GPR119) | In Vivo Efficacy |
---|---|---|---|
BMS-903452 | 1-(2-Fluoro-4-(methylsulfonyl)phenyl) substitution | 0.06 μM | 52% glucose AUC reduction (rodent model) |
Compound 10 (Ref 3) | N-Trifluoromethyl linker replacement | 0.12 μM | Enhanced hERG safety profile |
Compound 27 (Ref 3) | 1,2,4-Oxadiazole-piperidine surrogate | 0.08 μM | 47% insulin secretion increase |
Mechanistically, the scaffold’s pyrimidine nitrogen atoms form critical hydrogen bonds with Arg².⁶⁰ and Ser³.³⁹ residues in GPR119’s orthosteric pocket, while the chlorophenyl group occupies a hydrophobic subpocket. The piperidine C4-oxygen often serves as a linker to aryl groups that engage exosite regions, amplifying efficacy [3].
Optimization efforts focus on three strategic domains: the piperidine C4-position, the pyrimidine C5-chloro group, and the linker atom between heterocycles.
Linker Atom Engineering
Replacing the oxygen bridge in early analogs (e.g., propan-2-yl carboxylates) with nitrogen significantly enhanced GPR119 binding affinity. Nitrogen’s tetrahedral geometry improved vector alignment with the receptor’s transmembrane helix 5, as confirmed by molecular docking. Crucially, N-trifluoromethylation (e.g., Compound 10) reduced hERG channel inhibition (IC₅₀ > 20 μM) compared to ethyl analogs (IC₅₀ = 3.2 μM), mitigating cardiotoxicity risks [3]. The trifluoromethyl group’s electron-withdrawing properties decrease basicity, reducing off-target ion channel interactions.
Piperidine C4-Substituent Diversification
The hydroxyl group enables rapid generation of ether, carbamate, or amine derivatives. In BMS-903452, a 1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2-one moiety attached via an ether linkage augmented potency 12-fold over the parent alcohol due to:
Pyrimidine Ring Modifications
While the 5-chloro group is optimal for receptor affinity, bioisosteric replacements (e.g., methylsulfonyl) have been explored to modulate oxidative metabolism. However, chlorine’s steric and electronic properties balance target engagement and microsomal stability (t₁/₂ > 60 min in human hepatocytes) [10].
Table 3: Impact of Structural Modifications on Pharmacokinetic Parameters
Modification Site | Analog Feature | Metabolic Stability (HLM t₁/₂, min) | Oral Bioavailability (%) |
---|---|---|---|
Parent alcohol | Unsubstituted C4-OH | 12 | <10 |
BMS-903452 | Aryl ether at C4 | 48 | 62 |
Compound 27 (Ref 3) | N-Trifluoromethyl + oxadiazole | 94 | 85 |
Recent innovations include replacing the indoline group in early agonists with 3-(2-fluoropropan-2-yl)-1,2,4-oxadiazole, improving solubility (≥5 mg/mL at pH 6.8) without sacrificing receptor potency [3] [10]. These refinements underscore the scaffold’s adaptability in addressing multifactorial challenges in metabolic drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7